molecular formula C18H18N2O4S3 B1228995 1-Thiophen-2-ylsulfonyl-4-piperidinecarboxylic acid 1,3-benzothiazol-2-ylmethyl ester

1-Thiophen-2-ylsulfonyl-4-piperidinecarboxylic acid 1,3-benzothiazol-2-ylmethyl ester

Cat. No. B1228995
M. Wt: 422.5 g/mol
InChI Key: CPHJAJTTZNNUSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-thiophen-2-ylsulfonyl-4-piperidinecarboxylic acid 1,3-benzothiazol-2-ylmethyl ester is a member of benzothiazoles.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis and Spectral Analysis : Compounds similar to 1-Thiophen-2-ylsulfonyl-4-piperidinecarboxylic acid 1,3-benzothiazol-2-ylmethyl ester have been synthesized, such as 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides. These were created through a series of chemical transformations involving organic acids, esters, hydrazides, and thiols. They were evaluated using spectroscopic techniques like NMR and mass spectrometry (Khalid et al., 2016).

  • Antimicrobial Studies : Some derivatives, including benzothiazoles and pyridines, have been synthesized and tested for their antibacterial and antifungal activities. These studies are crucial for understanding the potential medical applications of such compounds (Patel & Agravat, 2007).

Structural and Functional Group Analysis

  • Packing Structure of Thiophene Derivatives : Studies on the solid-state structures of thiophene derivatives, closely related to the compound , highlight the influence of functional groups and intermolecular forces on their molecular structures. This is important for understanding the physical properties of these compounds (Bettencourt‐Dias et al., 2005).

Anticancer Potential

  • Evaluation as Anticancer Agents : Some piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, related to the compound , were synthesized and evaluated for their anticancer properties. These compounds showed promising results against cancer cells, indicating potential therapeutic applications (Rehman et al., 2018).

properties

Product Name

1-Thiophen-2-ylsulfonyl-4-piperidinecarboxylic acid 1,3-benzothiazol-2-ylmethyl ester

Molecular Formula

C18H18N2O4S3

Molecular Weight

422.5 g/mol

IUPAC Name

1,3-benzothiazol-2-ylmethyl 1-thiophen-2-ylsulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C18H18N2O4S3/c21-18(24-12-16-19-14-4-1-2-5-15(14)26-16)13-7-9-20(10-8-13)27(22,23)17-6-3-11-25-17/h1-6,11,13H,7-10,12H2

InChI Key

CPHJAJTTZNNUSO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)OCC2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=CS4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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